3-Methyl-1-oxo-isochroman-3-carboxylic acid (2-ethyl-phenyl)-amide
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Overview
Description
3-Methyl-1-oxo-isochroman-3-carboxylic acid (2-ethyl-phenyl)-amide is a synthetic organic compound. It belongs to the class of isochroman derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-oxo-isochroman-3-carboxylic acid (2-ethyl-phenyl)-amide typically involves the following steps:
Formation of Isochroman Core: The isochroman core can be synthesized through a cyclization reaction of a suitable precursor, such as a phenylpropionic acid derivative, under acidic or basic conditions.
Introduction of Functional Groups: The methyl and oxo groups can be introduced through selective oxidation and methylation reactions.
Amide Formation: The carboxylic acid group is converted to an amide by reacting with 2-ethyl-aniline in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-1-oxo-isochroman-3-carboxylic acid (2-ethyl-phenyl)-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
Isochroman Derivatives: Compounds with similar isochroman cores but different functional groups.
Amides: Compounds with similar amide functional groups but different core structures.
Uniqueness
3-Methyl-1-oxo-isochroman-3-carboxylic acid (2-ethyl-phenyl)-amide is unique due to its specific combination of functional groups and core structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H19NO3 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide |
InChI |
InChI=1S/C19H19NO3/c1-3-13-8-5-7-11-16(13)20-18(22)19(2)12-14-9-4-6-10-15(14)17(21)23-19/h4-11H,3,12H2,1-2H3,(H,20,22) |
InChI Key |
AHWURWXIBGJFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C |
Origin of Product |
United States |
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